molecular formula C9H8BrF3O B12077465 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol

3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B12077465
M. Wt: 269.06 g/mol
InChI Key: ZAGBQINCBAWJGA-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a benzyl alcohol structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol typically involves multiple steps. One common method includes the bromination of 4-methyl-5-(trifluoromethyl)benzyl alcohol using N-bromosuccinimide (NBS) under radical conditions . The reaction is initiated by the formation of a radical intermediate, which then reacts with NBS to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.

Major Products Formed

    Oxidation: 3-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde or 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid.

    Reduction: 4-Methyl-5-(trifluoromethyl)benzyl alcohol.

    Substitution: 3-Hydroxy-4-methyl-5-(trifluoromethyl)benzyl alcohol or 3-Amino-4-methyl-5-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol is unique due to the combination of bromine, methyl, and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C9H8BrF3O

Molecular Weight

269.06 g/mol

IUPAC Name

[3-bromo-4-methyl-5-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C9H8BrF3O/c1-5-7(9(11,12)13)2-6(4-14)3-8(5)10/h2-3,14H,4H2,1H3

InChI Key

ZAGBQINCBAWJGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)CO)C(F)(F)F

Origin of Product

United States

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